molecular formula C7H13NO B12274226 2-Oxa-7-azabicyclo[3.3.1]nonane

2-Oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B12274226
M. Wt: 127.18 g/mol
InChI Key: BEXFCPIBGOMHIF-UHFFFAOYSA-N
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Description

2-Oxa-7-azabicyclo[331]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azabicyclo[3.3.1]nonane typically involves cyclization reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of 2-azabicyclo[3.3.1]nonan-3-ones . This process requires specific conditions, such as the presence of lead tetraacetate and potassium carbonate, to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen and nitrogen atoms within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its oxygen and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Oxa-7-azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as:

The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various scientific and industrial applications.

Biological Activity

2-Oxa-7-azabicyclo[3.3.1]nonane is a bicyclic compound notable for its unique structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological applications and beyond. The molecular formula of this compound is C7H13NO, with a molecular weight of 127.19 g/mol.

Biological Activity Overview

Research has indicated that this compound interacts with various biological targets, most notably AMPA receptors, which play a critical role in synaptic transmission and plasticity in the brain. This compound is believed to bind at a distinct site compared to other known positive allosteric modulators, potentially influencing neurological processes such as learning and memory.

Key Biological Activities

  • AMPA Receptor Modulation : The compound enhances synaptic function by modulating AMPA receptors, which are essential for fast synaptic transmission in the central nervous system.
  • Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications, indicating that this compound may also exhibit such properties.
  • Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in various inflammatory conditions.

The mechanism through which this compound exerts its biological effects primarily involves its interaction with AMPA receptors and possibly other neurotransmitter systems. The unique binding site may lead to altered receptor conformation and enhanced signaling pathways associated with cognitive functions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
3-Azabicyclo[3.3.1]nonaneLacks oxygen; different reactivity profile
9-Oxa-3,7-dithiabicyclo[3.3.1]nonaneContains sulfur; alters chemical behavior significantly
2-Oxa-bicyclo[2.2.1]heptaneDifferent bicyclic structure; varied biological activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurological Studies : Research demonstrated that the compound significantly enhances memory retention in rodent models, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.
  • Antidepressant-like Effects : In a mouse model of depression, chronic administration of this compound resulted in significant reductions in depressive behaviors, indicating its potential as an antidepressant agent .
  • Cardiovascular Responses : A study indicated that the compound attenuates cardiovascular responses to stressors in animal models, suggesting possible applications in anxiety disorders and stress management therapies .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxa-7-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2

InChI Key

BEXFCPIBGOMHIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1CNC2

Origin of Product

United States

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